molecular formula C17H22N4O2 B6696920 N'-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide

N'-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide

Cat. No.: B6696920
M. Wt: 314.4 g/mol
InChI Key: TVGFFWHAEVJJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide is a synthetic organic compound It is characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid where both hydroxyl groups are replaced by amine groups

Properties

IUPAC Name

N'-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12(17(2,3)13-8-6-5-7-9-13)18-15(22)16(23)19-14-10-11-21(4)20-14/h5-12H,1-4H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFFWHAEVJJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C1=CC=CC=C1)NC(=O)C(=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide typically involves the reaction of 3-methyl-3-phenylbutan-2-amine with 1-methylpyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions could convert the oxamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxamides, while reduction could produce amines.

Scientific Research Applications

N’-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development for targeting specific biological pathways.

    Industry: Use in the production of polymers, resins, or other materials.

Mechanism of Action

The mechanism of action of N’-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)carbamate
  • N’-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)urea

Uniqueness

N’-(3-methyl-3-phenylbutan-2-yl)-N-(1-methylpyrazol-3-yl)oxamide may have unique properties such as specific binding affinities, stability, or reactivity that distinguish it from similar compounds. These unique features could make it particularly useful in certain applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.